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Hercynine-d3

Cat. No.: B1160959
M. Wt: 200.25
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Hercynine (B1221785) in Biological Systems

Hercynine, also known as Nα,Nα,Nα-trimethyl-L-histidine, is a naturally occurring derivative of the amino acid histidine. ontosight.ai It is characterized by the complete methylation of its alpha-amino group, resulting in a quaternary ammonium (B1175870) structure. ontosight.ai This compound is found in a variety of organisms, including certain fungi, mycobacteria, and cyanobacteria. asm.orgnih.govgoogle.com Its presence has also been detected in human red blood cells, plasma, urine, and saliva, suggesting it is absorbed from dietary sources. google.comchemicalbook.com

Biologically, hercynine serves as a crucial intermediate in the biosynthesis of ergothioneine (B1671048), a potent antioxidant. nih.govmdpi.com The transformation from histidine to hercynine is a key step in this pathway, which is catalyzed by enzymes such as histidine methyltransferase. ontosight.ai In some organisms, hercynine can also function as an osmolyte, helping to maintain cellular osmotic balance, and may play a role in regulating certain enzymatic activities. ontosight.aigoogle.com While hercynine itself does not exhibit the same potent antioxidant activity as ergothioneine, its role as a precursor and a metabolite makes it a significant compound in the study of cellular redox processes. mdpi.cominvivochem.commedchemexpress.com

Significance of Isotopic Labeling in Biochemical Research

Isotopic labeling is a powerful technique used in biochemical and metabolic research to trace the fate of molecules within biological systems. nih.govgeneralmetabolics.com By replacing one or more atoms in a molecule with their heavier, stable isotopes (like deuterium (B1214612), ¹³C, or ¹⁵N), researchers can track the molecule's absorption, distribution, metabolism, and excretion without altering its fundamental chemical properties. nih.govmedchemexpress.com

The key advantages of using isotopically labeled compounds, such as Hercynine-d3, in research include:

Metabolic Pathway Elucidation: Tracing the incorporation of labeled atoms allows for the detailed mapping of metabolic pathways and the identification of novel biochemical routes. nih.govtandfonline.com

Flux Analysis: Isotope labeling enables the quantification of the rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism that is not achievable with simple concentration measurements. nih.govnih.gov

Metabolite Identification: The distinct mass shift introduced by the isotopic label greatly aids in the confident identification of metabolites in complex biological samples using mass spectrometry. nih.govtandfonline.com

Quantification: Labeled compounds are widely used as internal standards in mass spectrometry-based quantification, allowing for highly accurate and precise measurement of the corresponding unlabeled analyte in a sample. nih.govnih.gov

This compound is a deuterated analog of hercynine, meaning that three of the hydrogen atoms in the methyl groups attached to the nitrogen have been replaced with deuterium. This specific labeling makes it an invaluable tool for researchers studying the biosynthesis and metabolism of ergothioneine and related compounds. nih.govresearchgate.netnih.govmdpi.com

Scope and Research Objectives Pertaining to this compound Investigations

The primary research objective for utilizing this compound is to serve as an internal standard for the accurate quantification of natural hercynine in various biological matrices. nih.govnih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique where this compound is used for this purpose. nih.govresearchgate.net In these studies, a known amount of this compound is added to a biological sample. Because it behaves almost identically to the natural hercynine during sample preparation and analysis, any variations in the signal of the internal standard can be used to correct for analytical variability, thus ensuring the accuracy of the hercynine measurement.

Furthermore, research involving this compound aims to investigate the metabolic pathways related to ergothioneine. nih.govresearchgate.netresearchgate.netresearchgate.net By administering this compound, scientists can trace the deuterium label to see if and how it is incorporated into ergothioneine and other potential metabolites. nih.gov This provides direct evidence of the precursor-product relationship and can help elucidate the enzymes and kinetics involved in the ergothioneine biosynthetic pathway. nih.govresearchgate.net

Table 1: Physicochemical Properties of Hercynine

PropertyValue
Chemical FormulaC₉H₁₅N₃O₂
Molecular Weight197.23 g/mol
CAS Number534-30-5
AppearanceWhite to off-white solid
SolubilitySoluble in water
Melting Point237-238 °C (decomposes)

Data sourced from multiple chemical suppliers and databases. chemicalbook.cominvivochem.commedchemexpress.com

Properties

Molecular Formula

C₉H₁₂D₃N₃O₂

Molecular Weight

200.25

Synonyms

α-Carboxy-N,N,N-trimethyl-1H-imidazole-5-ethanaminium Inner Salt-d3;  [1-Carboxy-2-imidazol-4(or 5)-ylethyl]trimethylammonium Hydroxide Inner Salt-d3;  (1-Carboxy-2-imidazol-4-ylethyl)trimethylammonium Hydroxide Inner Salt-d3;  Erzinine-d3;  Hercynin-d3; 

Origin of Product

United States

Chemical and Biotechnological Synthesis of Hercynine D3

Historical Chemical Synthesis Approaches for Hercynine (B1221785)

The foundational methods for producing hercynine chemically have centered on the methylation of L-histidine. These historical approaches have laid the groundwork for the synthesis of its deuterated analogues.

The classical and most cited method for hercynine synthesis is a two-step procedure reported by Melville and his team in 1968. google.comgoogle.com This strategy involves a sequential methylation process to achieve the desired Nα,Nα,Nα-trimethyl-L-histidine structure.

The first step is the reductive methylation of L-histidine. This is typically achieved using formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. google.com This reaction yields L-N,N'-dimethyl-histidine, which can be isolated by recrystallization with a reported yield of 82%. google.comgoogle.com

The second step is the quaternization of the α-amino group. The L-N,N'-dimethyl-histidine intermediate is reacted with an electrophilic methyl source, such as methyl iodide (CH₃I), in a basic medium (pH 9) to complete the trimethylation. google.comgoogle.com This step produces crude hercynine. While direct methylation of L-histidine using a large excess of a methylating agent has been explored, the multi-step approach provides better control and avoids significant formation of by-products from the methylation of the imidazole (B134444) nucleus. google.comgoogle.com

Table 1: Comparison of Hercynine Synthesis Strategies

Strategy Starting Material Key Reagents Intermediate Key Advantages Key Disadvantages
Melville Two-Step Synthesis L-Histidine 1. Formaldehyde, H₂, Pd/C2. Methyl Iodide L-N,N'-dimethyl-histidine Controlled reaction, non-racemizing conditions. google.comgoogle.com Multi-step process, requires purification of intermediate.

| Direct Methylation | L-Histidine | Large excess of Methyl Iodide or Dimethyl Sulfate. google.com | None | Single reaction step. | Can lead to a mixture of per-methylation products, difficult to purify. google.com |

Purification is a critical stage in obtaining pure L-hercynine, as the reaction mixture contains inorganic salts and potentially unreacted starting materials or intermediates. google.com

Historically, the most common purification technique has been ion exchange chromatography . google.comsmolecule.com Crude hercynine is passed through a column containing a resin, such as Dowex 50WX8, which separates the positively charged hercynine from other components. The purified hercynine is then typically recovered by recrystallization from aqueous ethanol, achieving purity levels of around 89%. smolecule.com However, this method is not easily scalable for industrial production because it requires very large volumes of resin. google.com

For larger-scale synthesis, electrodialysis has emerged as a more efficient purification method. google.com This technique uses ion-exchange membranes and an electric potential to separate the organic product from inorganic salts like sodium chloride (NaCl) and ammonium (B1175870) iodide (NH₄I). By adjusting the pH of the reaction medium to between 8.5 and 9.5, hercynine losses are minimized, and a high-purity product (>98%) can be obtained after a final recrystallization step.

Multi-Step Chemical Methylation Strategies

Deuterium (B1214612) Incorporation Strategies for Hercynine-d3

The synthesis of this compound requires specific strategies to introduce deuterium atoms into the molecule selectively. These methods are often adaptations of classical synthesis routes, using deuterated reagents. The preparation of stable isotopically labelled this compound is valuable for its use as an internal standard in mass spectrometry-based quantitative analysis and for elucidating metabolic pathways. nih.govresearchgate.netresearchgate.net

Reductive amination is a versatile method for forming carbon-nitrogen bonds and can be adapted for deuterium labeling. researchgate.net This approach involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced. To incorporate deuterium, a deuterated reducing agent is used.

A common deuterated reagent for this purpose is sodium cyanoborodeuteride (NaBD₃CN), which can selectively reduce the iminium ion intermediate in the presence of the carbonyl group. scbt.com In the context of this compound synthesis, one could theoretically start with an appropriate keto-acid precursor to L-histidine and use a deuterated amine or a deuterated reducing agent to introduce the isotopic label at a specific position. More advanced biocatalytic methods have also been developed that combine reductive amination and deuteration using inexpensive deuterium sources like deuterium oxide (D₂O) to produce a variety of isotopically labeled amino acids. chemrxiv.org

The most direct and widely applied method for synthesizing deuterated hercynine involves the use of a deuterated alkylating agent in the final methylation step. google.com To produce this compound, the quaternization reaction is performed on an Nα,Nα-dimethyl-L-histidine intermediate using a trideuterated methyl halide, most commonly iodomethane-d3 (B117434) (CD₃I).

This reaction is analogous to the final step of the Melville synthesis but substitutes the standard methyl iodide with its deuterated counterpart. google.com The reaction proceeds via an Sₙ2 nucleophilic substitution, where the dimethylamino group of the histidine derivative attacks the electrophilic deuterated methyl carbon of iodomethane-d3. This approach ensures that the deuterium label is specifically located on one of the N-methyl groups of the quaternary ammonium moiety. A patent describes the synthesis of L-hercynine-d9 by reacting L-histidine directly with iodomethane-d3, followed by purification via electrodialysis, noting this one-step process is more economical than a two-step preparation. google.com A similar principle applies to the synthesis of this compound from its dimethylated precursor.

Table 2: Deuterium Labeling via Quaternization

Precursor Deuterated Reagent Product Isotopic Purity Reference
N,N-dimethyl-L-histidine Iodomethane-d3 (CD₃I) This compound High nih.gov

Following the synthesis of this compound, it is crucial to verify its chemical purity and determine the level of isotopic enrichment. rsc.org The primary analytical techniques for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS): Techniques like liquid chromatography-electrospray ionization HR-MS (LC-ESI-HR-MS) are used to quantify isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge ratio with high precision, the relative abundances of the different isotopologues (e.g., the unlabeled d0 species and the desired d3 species) can be accurately measured, allowing for the calculation of isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR spectroscopy are invaluable for confirming the exact location of the deuterium atoms within the molecule. rsc.orgrsc.org The absence of a signal in the ¹H NMR spectrum at the expected position of the methyl protons, coupled with the appearance of a signal in the ²H NMR spectrum, provides definitive structural proof. NMR can also be used to estimate the relative isotopic purity. rsc.orgrsc.org

Isotopic Enrichment vs. Species Abundance: It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the mole fraction of the stable isotope at a specific labeled site, expressed as a percentage. isotope.com Species abundance is the percentage of molecules that have a specific isotopic composition. isotope.com For a molecule labeled with multiple deuterium atoms, these values will differ. For instance, a batch of iodomethane-d3 with 99.5% isotopic enrichment means that at each of the three hydrogen positions, there is a 99.5% probability of it being a deuterium atom. This results in a molecular species abundance of approximately 98.5% for the fully deuterated CD₃I molecule. isotope.com

Table 3: Analytical Methods for Purity Assessment of this compound

Technique Information Provided Advantages
LC-ESI-HR-MS Isotopic purity, relative abundance of isotopologues, chemical purity. High sensitivity, low sample consumption, rapid analysis. nih.gov

| NMR Spectroscopy | Structural confirmation, position of deuterium labels, relative isotopic purity. | Provides unambiguous structural information and site-specific labeling data. rsc.orgrsc.org |

Quaternization with Deuterated Alkyl Halides (e.g., Iodomethane-d3)

Enzymatic and Cell-Free System Synthesis of Hercynine and Analogs

The biosynthesis of hercynine, a trimethylated derivative of L-histidine, and its deuterated analog, this compound, can be achieved through enzymatic and cell-free systems. ontosight.ai These methods leverage the specificity and efficiency of enzymes to catalyze the required chemical transformations, offering an alternative to purely chemical synthesis routes. The core of this biological approach lies in the methylation of the amino acid L-histidine. biorxiv.org

Recombinant Enzyme-Catalyzed Methylation Cascades

The enzymatic synthesis of hercynine is a multi-step methylation process catalyzed by specific methyltransferase enzymes. researchgate.net The key enzyme in this pathway is L-histidine methyltransferase, which sequentially transfers three methyl groups from a donor molecule to the α-amino group of L-histidine. ontosight.ai

Key Enzymes and Mechanism:

EgtD: A crucial enzyme identified in organisms like Mycobacterium smegmatis is EgtD. researchgate.netrsc.org This S-adenosylmethionine (SAM)-dependent methyltransferase catalyzes the three consecutive methyl transfers to L-histidine, passing through the intermediates Nα-monomethyl-L-histidine and Nα,Nα-dimethyl-L-histidine, to ultimately produce hercynine. researchgate.netnih.gov The enzyme's structure appears to be pre-organized to facilitate this apparent processivity. researchgate.net

OvoA: In some organisms, the enzyme OvoA can also play a role. It exhibits selectivity toward Nα,N,N-trimethylated histidine (hercynine) as a co-substrate for subsequent reactions in related biosynthetic pathways. rsc.orgrsc.org

Cell-Free Synthesis of this compound:

The synthesis of the stable isotope-labeled analog, this compound, can be accomplished using a chemo-enzymatic strategy. While direct chemical synthesis is possible, where L-histidine is first reductively aminated to give N,N-dimethyl histidine, followed by quaternarization using methyl-d3 iodide (CD₃I), enzymatic methods offer high specificity. rsc.orgrsc.org

In a cell-free system, recombinant EgtD can be used to catalyze the methylation cascade. For the synthesis of this compound, a deuterated methyl donor is required. The natural methyl donor is S-adenosylmethionine (SAM). ontosight.aigoogle.com By providing a deuterated version, such as S-adenosyl-L-methionine-d9 (SAM-d9), the EgtD enzyme would transfer deuterated methyl groups to the L-histidine substrate.

Research has demonstrated a related approach where chemically synthesized this compound was successfully used as a substrate by crude enzyme extracts from M. smegmatis to produce its downstream metabolite, Ergothioneine-d3 (B12416359) (ESH-d3). rsc.orgrsc.org This confirms the compatibility of the deuterated analog with the biosynthetic enzymes.

EnzymeSource Organism (Example)Substrate(s)ProductMethyl Donor
EgtD Mycobacterium smegmatisL-histidine, Nα-monomethyl-L-histidine, Nα,Nα-dimethyl-L-histidineHercynineS-adenosylmethionine (SAM)
Histidine Methyltransferase Neurospora crassaL-histidineHercynineS-adenosylmethionine (SAM)

Microbial Fermentation Strategies for Hercynine Precursors

The primary precursor for the biosynthesis of both hercynine and this compound is the amino acid L-histidine. biorxiv.orgnih.gov Large-scale production of L-histidine is achievable through microbial fermentation, primarily using metabolically engineered strains of bacteria. researchgate.netnih.gov

Metabolic Engineering for L-Histidine Overproduction:

Engineering microorganisms for high-yield L-histidine production is complex because its biosynthetic pathway shares precursors with purine (B94841), pyrimidine, and tryptophan synthesis. researchgate.net However, significant success has been achieved, particularly with Escherichia coli and Corynebacterium glutamicum. researchgate.nettandfonline.com Key strategies include:

Deregulation of Feedback Inhibition: Removing transcriptional attenuation and feedback inhibition mechanisms that normally limit histidine production. researchgate.netacs.org

Optimizing Gene Expression: Enhancing the expression of genes within the histidine biosynthesis pathway through chromosome-based optimization. researchgate.netacs.org

Increasing Precursor Supply: Strengthening the supply of phosphoribosyl pyrophosphate (PRPP), a key precursor, and redirecting the purine nucleotide biosynthetic pathway to favor histidine production. researchgate.netnih.gov

Utilizing Resistant Mutants: Deriving mutant strains of bacteria such as Corynebacterium glutamicum, Arthrobacter citreus, and Brevibacterium flavum that are resistant to histidine analogs, which often leads to the overproduction of L-histidine. tandfonline.comgoogle.com

Fed-batch fermentation of these engineered strains can lead to significant titers of L-histidine. For instance, an engineered E. coli strain has been reported to produce up to 66.5 g/L of L-histidine from glucose, with a productivity of 1.5 g/L/h. researchgate.netnih.govacs.org This provides a plentiful and economical source of the essential precursor for subsequent enzymatic synthesis of hercynine.

MicroorganismEngineering StrategyL-Histidine TiterReference
Escherichia coliRemoval of feedback inhibition, optimized gene expression, enhanced PRPP supply11.8 g/L (shake flask) researchgate.net
Escherichia coliFed-batch fermentation of engineered strain66.5 g/L acs.org
Corynebacterium glutamicumAnalog-resistant mutant6-8 mg/ml (approx. 6-8 g/L) tandfonline.com

Isolation and Downstream Processing of Biosynthesized this compound

Following synthesis, whether chemical or enzymatic, this compound must be purified from the reaction mixture, which often contains unreacted precursors, by-products, and salts. rsc.org The purification process for this compound is identical to that for non-labeled hercynine due to their near-identical chemical properties.

Purification Techniques:

Ion Exchange Chromatography: This is a common and effective method for purifying amino acids and their derivatives. google.com Hercynine can be captured on a cation exchange resin, such as Dowex 50WX8, separating it from anionic and neutral impurities. google.com However, this method can be resource-intensive for large-scale production, requiring significant amounts of resin. google.com

Electrodialysis: For industrial-scale synthesis, electrodialysis presents a more efficient method for removing inorganic salts, which are major by-products of the methylation reaction. google.com This technique uses ion-exchange membranes and an electric potential to separate ions from uncharged molecules. It can significantly reduce salt content (e.g., from >10,000 μS/cm to <200 μS/cm) with lower product loss compared to ion exchange methods. google.com The pH during electrodialysis is critical; a pH around 9 minimizes hercynine loss. google.com

Crystallization: As a final polishing step, the purified hercynine solution is concentrated and precipitated, often by adding a solvent like ethanol, to yield a highly pure, crystalline product. google.com

Alumina (B75360) Column Chromatography: For separation and purification, chromatography on successive alumina columns has also been utilized. nih.gov

The choice of method depends on the scale of production and the required purity. For analytical purposes, techniques like capillary electrophoresis coupled to tandem mass spectrometry (CE-MS/MS) can be used for both detection and quantification without extensive purification. researchgate.net

Purification MethodPrincipleAdvantagesDisadvantages
Ion Exchange Chromatography Separation based on charge using a resin.High purity (89-92%). google.comHigh product loss (10-15%); large resin volume needed for scale-up. google.com
Electrodialysis Separation of salts using membranes and electric current.Low product loss (<5%); suitable for industrial scale; high purity (98-99%). google.comRequires specialized equipment.
Crystallization Precipitation of pure compound from a supersaturated solution.Achieves high purity product; effective final step.Requires prior removal of significant impurities.
Alumina Column Chromatography Adsorption chromatography.Effective for separation and purification. nih.govMay not be as scalable as other methods.

Hercynine as a Central Intermediate in Ergothioneine (B1671048) Biosynthesis

The synthesis of ergothioneine is a multi-step enzymatic process where hercynine stands as a key precursor. researchgate.netnih.govasm.org The elucidation of this pathway has been pivotal in understanding how organisms produce this important antioxidant.

Enzymatic Steps in Hercynine Biosynthesis (e.g., Histidine Methyltransferase)

The conversion of L-histidine to hercynine is catalyzed by a specific enzyme known as L-histidine Nα-methyltransferase (EC 2.1.1.44). nih.govuniprot.orgqmul.ac.uk This enzyme facilitates the sequential transfer of three methyl groups from SAM to the nitrogen atom of the amino group of histidine. ontosight.aiqmul.ac.uk The process occurs in a stepwise manner, forming mono- and di-methylated histidine intermediates before the final trimethylated product, hercynine, is achieved. nih.gov In mycobacteria, this enzymatic activity is carried out by the protein EgtD. nih.govnih.govuniprot.org

Species-Specific Biosynthetic Route Variations

While the core concept of ergothioneine biosynthesis via hercynine is widespread, distinct variations in the pathway exist across different species, particularly between mycobacteria and fungi.

Mycobacterial Ergothioneine Pathway Involving Hercynine

In mycobacteria, such as Mycobacterium smegmatis and Mycobacterium tuberculosis, the biosynthesis of ergothioneine is a five-step process encoded by the egt gene cluster (egtA-E). nih.govnih.gov The pathway is initiated by the enzyme EgtD, a histidine methyltransferase, which converts L-histidine into hercynine. nih.govnih.gov Following this, the enzyme EgtB catalyzes the coupling of hercynine with γ-glutamylcysteine. acs.orgacs.org Subsequent steps involving EgtC and EgtE lead to the final product, ergothioneine. nih.govuct.ac.za

Table 1: Key Enzymes in the Mycobacterial Ergothioneine Biosynthetic Pathway

EnzymeGeneFunction
EgtDegtDCatalyzes the trimethylation of L-histidine to form hercynine. nih.govnih.gov
EgtAegtASynthesizes γ-glutamylcysteine from glutamate (B1630785) and cysteine. mdpi.comnih.gov
EgtBegtBCouples hercynine with γ-glutamylcysteine. acs.orgnih.gov
EgtCegtCRemoves the glutamate residue. nih.govfrontiersin.org
EgtEegtEA C-S lyase that catalyzes the final step to produce ergothioneine. acs.orguct.ac.za

Fungal Ergothioneine Pathway and Hercynine Conversion

Fungi, such as Neurospora crassa and Schizosaccharomyces pombe, employ a more streamlined, two-enzyme system for ergothioneine biosynthesis. acs.orgplos.org A single bifunctional enzyme, Egt1, is responsible for both the initial methylation of histidine to hercynine and the subsequent coupling of hercynine with cysteine to form hercynylcysteine sulfoxide (B87167). mdpi.comfrontiersin.org This differs from the mycobacterial pathway, which utilizes γ-glutamylcysteine. acs.org The final step, the cleavage of the C-S bond to release ergothioneine, is catalyzed by the enzyme Egt2. frontiersin.orgnih.gov This more direct route eliminates the need for the enzymes EgtA and EgtC seen in mycobacteria. acs.org

Table 2: Key Enzymes in the Fungal Ergothioneine Biosynthetic Pathway

EnzymeGeneFunction
Egt1egt1A bifunctional enzyme that methylates L-histidine to hercynine and couples it with cysteine. mdpi.comfrontiersin.org
Egt2egt2A C-S lyase that converts hercynylcysteine sulfoxide to ergothioneine. frontiersin.orgnih.gov

Advanced Analytical Methodologies for Hercynine D3 Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of hercynine (B1221785) in complex biological samples, with Hercynine-d3 playing an indispensable role as an internal standard. mdpi.comflinders.edu.au This technique offers high sensitivity and selectivity, essential for distinguishing and quantifying low-concentration metabolites in intricate matrices like whole blood. mdpi.comresearchgate.net

This compound is the deuterium-labeled form of L-Hercynine and is widely employed as an internal standard (IS) for the quantification of endogenous hercynine. medchemexpress.commedchemexpress.comlumiprobe.com In a typical LC-MS/MS workflow, a known quantity of this compound is added to a biological sample, such as human whole blood, prior to sample preparation. researchgate.netnih.gov Due to the zwitterionic nature of hercynine, which can be challenging to ionize effectively for mass spectrometric detection, a derivatization step is often employed. flinders.edu.au Treatment with diethylpyrocarbonate (DEPC) converts both the analyte and the internal standard into their carbethoxy derivatives, which are then separated on a C18 reverse-phase column. flinders.edu.auresearchgate.net

The mass spectrometer monitors specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For the derivatized hercynine, the transition is m/z 270.28→95, while for the this compound internal standard, it is m/z 273.21→95. flinders.edu.auresearchgate.net The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve, which demonstrates excellent linearity over a defined concentration range (e.g., 35–1120 nmol/L). flinders.edu.aunih.gov This methodology allows for the development of robust and reproducible assays with low limits of detection (LOD) and quantification (LOQ), reported to be 10.30 nmol/L and 31.21 nmol/L, respectively, with high precision. flinders.edu.auresearchgate.netnih.gov

Table 1: LC-MS/MS Method Parameters for Hercynine Quantification using this compound

Parameter Description
Internal Standard This compound (d3ERY)
Sample Matrix Human Whole Blood
Sample Preparation Lysis of red blood cells, filtration, and derivatization with DEPC. researchgate.net
Chromatography C18 Reverse-Phase Column with an isocratic mobile phase. flinders.edu.auresearchgate.net
Detection ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov
MRM Transition (Analyte) m/z 270.28 → 95 (for derivatized Hercynine). flinders.edu.au
MRM Transition (IS) m/z 273.21 → 95 (for derivatized this compound). flinders.edu.au
Linearity Range 35–1120 nmol/L. researchgate.net

| LOD / LOQ | 10.30 nmol/L / 31.21 nmol/L. researchgate.net |

This table summarizes a validated method for quantifying hercynine in human whole blood.

The use of this compound is a classic application of isotope dilution mass spectrometry (IDMS), a gold-standard method for high-precision quantification. nih.gov The core principle of IDMS is that the stable isotope-labeled internal standard (this compound) is chemically identical to the analyte (hercynine), ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. nih.gov This co-elution and identical ionization behavior effectively compensates for variations in sample recovery and matrix effects—the suppression or enhancement of ionization caused by other components in the sample. nih.gov

By calculating the ratio of the native analyte to its stable isotope-labeled counterpart, the method provides highly accurate and precise measurements. nih.gov Studies have demonstrated that this approach minimizes the impact of the matrix, with recovery percentages for spiked whole blood samples ranging from 99.8% to 105.6%, indicating a negligible matrix effect and ensuring the accuracy of the quantitative analysis. nih.gov The robustness of this interference-free assay makes it suitable for routine and high-throughput analysis. nih.gov

This compound is also a valuable tool in broader metabolomic studies that aim to identify and quantify multiple metabolites within complex biological samples, such as bloodstains. mdpi.com In forensic science, for instance, understanding the time-dependent changes of metabolites can provide crucial information. mdpi.com In studies analyzing the ergothioneine (B1671048) biosynthesis pathway in bloodstains, this compound was used as an internal standard to reliably quantify changes in the concentrations of histidine, hercynine, and ergothioneine over several days. mdpi.comnih.gov The use of a labeled standard like this compound is critical in such profiling studies to ensure that observed concentration changes are genuine and not artifacts of analytical variability, thereby enabling the reliable identification of metabolic trends in complex samples. mdpi.com

Isotope Dilution Mass Spectrometry for High-Precision Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure, dynamics, and interactions of molecules at the atomic level. For this compound, NMR is essential for both confirming its molecular identity and for studying its interactions with biological systems.

The quality and reliability of this compound as an internal standard depend on the precise location and extent of deuterium (B1214612) incorporation. Deuterium (²H) NMR spectroscopy is the definitive method for confirming these attributes. magritek.com While proton (¹H) NMR can indicate the disappearance of a signal where a proton has been replaced by a deuteron, ²H NMR directly detects the deuterium nuclei. magritek.comclockss.org

A key advantage of ²H NMR is the low natural abundance of deuterium, which results in a very low background signal. utwente.nl This allows for a clean and unambiguous spectrum where peaks correspond directly to the deuterated sites in the molecule. utwente.nl By comparing the ¹H and ²H NMR spectra, researchers can verify that deuteration has occurred at the intended positions and determine the isotopic purity of the compound. clockss.orgspectralservice.de This verification is a critical quality control step in the synthesis of this compound. researchgate.net

Table 2: Comparison of ¹H NMR and ²H NMR for Isotopic Labeling Analysis

Feature ¹H NMR ²H NMR
Principle Detects proton nuclei. Detects deuterium nuclei.
Application Shows disappearance of proton signals at deuterated sites. Directly shows signals corresponding to deuterium atoms. magritek.com
Background Signal High, due to natural abundance of protons. Very low, due to low natural abundance of deuterium. utwente.nl

| Primary Use | Initial indication of successful deuteration. | Definitive confirmation of deuteration sites and isotopic purity. clockss.org |

This table highlights the complementary roles of ¹H and ²H NMR in verifying the structure of deuterated compounds like this compound.

To understand the biological role of hercynine, it is crucial to study how it interacts with other molecules, such as proteins and enzymes. unl.pt Multi-nuclear and multi-dimensional NMR techniques are powerful tools for this purpose. numberanalytics.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to correlate the signals of directly bonded nuclei, such as ¹H and ¹³C, providing a detailed fingerprint of the molecule's structure. numberanalytics.com

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is invaluable for determining the three-dimensional structure of a molecule and how it binds to a larger target. numberanalytics.com By observing changes in the NMR signals of hercynine (or its labeled counterpart) upon binding to a protein, researchers can map the binding site and elucidate the specific molecular interactions that govern its biological activity. These advanced NMR methods are essential for moving beyond quantification to understand the functional mechanisms of hercynine in biological systems. unl.pt

Deuterium (2H) NMR for Confirmation of Deuteration Sites

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing hercynine and this compound, providing the necessary separation from interfering compounds prior to detection. The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of this compound. nih.govresearchgate.netnih.gov Given the polar and zwitterionic nature of hercynine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation mode. sigmaaldrich.comphenomenex.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, which facilitates the retention and separation of highly polar compounds that are poorly retained in traditional reversed-phase chromatography. sigmaaldrich.comphenomenex.comelementlabsolutions.com

Reversed-phase (RP) chromatography on columns like C18 can also be successfully employed, especially after derivatization of the analyte. nih.govresearchgate.netnih.gov In one established method, derivatized hercynine and this compound were separated isocratically on a C18 column. nih.govresearchgate.net The mobile phase consisted of an aqueous solution of 0.1% v/v formic acid and acetonitrile (B52724) in a 95:5 ratio. nih.govresearchgate.net This method demonstrates good linearity and precision for quantification in human whole blood. nih.govresearchgate.net Purity assessment of hercynine standards, often stated as ≥95%, is also typically confirmed by HPLC. sigmaaldrich.com

The following table summarizes typical parameters for the LC-MS/MS analysis of this compound and its non-labeled counterpart.

ParameterDescriptionSource(s)
Chromatography Mode Reversed-Phase (RP) or Hydrophilic Interaction (HILIC) nih.govsigmaaldrich.com
Column Type C18 (for RP) or specialized HILIC phases (e.g., silica, amide) nih.govphenomenex.com
Mobile Phase (RP) 95:5 (v/v) mixture of 0.1% aqueous formic acid and acetonitrile nih.govresearchgate.netnih.gov
Mobile Phase (HILIC) High concentration (50-95%) of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) formate) sigmaaldrich.com
Detection Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI), positive mode rsc.org
MRM Transition (Hercynine) m/z 270.28 → 95 (derivatized) nih.govresearchgate.net
MRM Transition (this compound) m/z 273.21 → 95 (derivatized) nih.govresearchgate.net

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility. researchgate.net Therefore, a chemical derivatization step is mandatory to convert the polar, non-volatile analyte into a form suitable for GC analysis. researchgate.netjfda-online.com This process typically targets functional groups with active hydrogens, such as those found in hercynine, to increase volatility and improve chromatographic peak shape. researchgate.net

Common derivatization strategies include silylation, acylation, or alkylation. jfda-online.com While specific GC methods for this compound are not extensively documented in primary literature, the principles of derivatizing similar amino acid-based compounds apply. For instance, silylation reagents can be used to replace active hydrogens on the carboxyl and imidazole (B134444) groups, significantly reducing polarity. After derivatization, the resulting volatile compound can be separated on a GC column and detected, most commonly by mass spectrometry (GC-MS). scispace.com The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal by-product formation. jfda-online.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Sample Preparation Strategies for this compound Analysis in Biological Systems

Effective sample preparation is crucial for removing interferences and concentrating the analyte before instrumental analysis. As this compound is used as an internal standard, it is spiked into the biological sample at the beginning of the preparation process to account for any losses. mdpi.com

The initial step in analyzing this compound from biological matrices like whole blood, cells, or tissues involves liberating the analyte and separating it from complex macromolecules like proteins. mdpi.com A common approach involves cell lysis, often through hypotonic shock with cold water, followed by protein precipitation and removal. nih.govresearchgate.netnih.gov

Protein removal is frequently accomplished by ultrafiltration using micro concentrators with a specific molecular weight cutoff (e.g., 10 kDa), which effectively separates the small molecule analytes from larger proteins. nih.govmdpi.com This filtration is often performed at a controlled cold temperature (e.g., 4 °C) to maintain sample integrity. nih.govresearchgate.net An alternative procedure for extraction involves using a 75% ethyl alcohol solution to extract hercynine from wet organisms, followed by further purification. nih.gov For dried samples, such as bloodstains, reconstitution in an aqueous solution containing acetonitrile and formic acid, followed by vortexing, sonication, and centrifugation, is an effective extraction method. mdpi.com

The following table outlines a typical extraction procedure for hercynine and this compound from human whole blood.

StepProcedurePurposeSource(s)
1. Internal Standard Spike sample with this compound solution.To enable accurate quantification by isotope dilution. mdpi.com
2. Cell Lysis Mix whole blood with cold water (e.g., 1:1.25 ratio).To release intracellular contents, including hercynine. nih.govresearchgate.net
3. Protein Removal Centrifuge the lysate through a micro concentrator (e.g., 10 kDa MWCO) at 4 °C.To remove proteins and other high molecular weight interferences. nih.govmdpi.com
4. Supernatant Collection Collect the clear filtered fluid (filtrate) for further processing.The filtrate contains the analytes of interest. nih.govresearchgate.net

To improve chromatographic performance and detection sensitivity in LC-MS/MS, hercynine and this compound are often chemically derivatized. nih.govresearchgate.net A well-established method uses diethylpyrocarbonate (DEPC) as a derivatizing agent. nih.govresearchgate.netmendeley.com DEPC is a powerful acylating agent that reacts with the imidazole ring of hercynine to form a carbethoxy derivative. researchgate.netresearchgate.net

This reaction is typically carried out by adding DEPC to the protein-free sample extract in a phosphate (B84403) buffer (e.g., pH 9.3). nih.gov The resulting derivative is more amenable to reversed-phase chromatography and can exhibit enhanced ionization efficiency in the mass spectrometer. nih.govresearchgate.net The derivatization of this compound proceeds identically, resulting in a corresponding mass shift that allows for its distinct detection alongside the non-labeled form. nih.gov

Biochemical Roles and Mechanistic Investigations of Hercynine

Hercynine's Functional Relationship with Ergothioneine (B1671048)

The most well-documented biochemical function of hercynine (B1221785) is its role as a direct precursor in the biosynthesis of ergothioneine (ESH), a sulfur-containing amino acid with significant antioxidant properties. chemicalbook.in This relationship positions hercynine as a key molecule in cellular defense against oxidative stress.

Hercynine is a critical intermediate in the multi-step enzymatic synthesis of ergothioneine. rsc.org The pathway begins with the methylation of L-histidine, a reaction catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase, EgtD, to produce hercynine. rsc.orggoogle.com Subsequently, hercynine is converted into ergothioneine through the action of other enzymes in the Egt pathway, such as the iron(II)-dependent oxidase EgtB. rsc.orgrsc.org

The crucial role of hercynine in this process has been confirmed through metabolic tracing studies. Research using stable isotopically labeled Hercynine-d3 demonstrated its direct enzymatic transformation into ergothioneine-d3 (B12416359) (ESH-d3) in organisms like Mycobacterium smegmatis. rsc.orgrsc.orgnih.gov These deuterated metabolites are invaluable tools for elucidating the intricacies of the ESH biosynthetic pathway. rsc.orgnih.govresearchgate.net By serving as the substrate for ergothioneine production, hercynine is fundamental to maintaining the cellular pool of this important antioxidant, thereby contributing significantly to redox homeostasis and protecting cells from oxidative damage.

Table 1: Key Enzymes in the Hercynine-to-Ergothioneine Pathway

EnzymeGeneFunction
Histidine Nα-methyltransferaseegtDCatalyzes the N-methylation of L-histidine to form hercynine. rsc.orggoogle.com
Hercynine C-S bond formation enzymeegtBAn iron(II)-dependent oxidase that acts on hercynine and γ-glutamylcysteine. rsc.orgrsc.org
γ-glutamyl-hercynylcysteine sulfoxide (B87167) C-S lyaseegtEA PLP-dependent β-lyase that cleaves a substrate derived from hercynine to yield ergothioneine. rsc.orgnih.gov

While hercynine is essential for producing the antioxidant ergothioneine, its own direct capacity to scavenge reactive oxygen species (ROS) appears limited. Studies have shown that hercynine is ineffective at scavenging hydroxyl radicals (•OH), one of the most potent ROS. medchemexpress.commdpi.comnih.gov In a comparative study, both ergothioneine and histidine were found to be potent •OH radical scavengers, but hercynine showed no such effect. mdpi.comnih.gov

However, hercynine plays an indirect role in the antioxidant cycle as a redox metabolite of ergothioneine. medchemexpress.com When ergothioneine neutralizes certain oxidants, hercynine is one of the resulting oxidation products. This transformation suggests that while ergothioneine is the primary scavenger, the presence of hercynine in biological systems can be an indicator of antioxidant activity and oxidative stress. researchgate.net

Table 2: Comparison of Direct Antioxidant Activity

CompoundDirect Scavenging of •OH RadicalsRole in Redox Balance
Hercynine Ineffective medchemexpress.commdpi.comnih.govPrecursor to ergothioneine; oxidation product of ergothioneine's antioxidant activity.
Ergothioneine Potent scavenger of various ROS. researchgate.netmdpi.comA primary thiol-based antioxidant that directly neutralizes ROS. researchgate.net
Histidine Potent scavenger mdpi.comnih.govActs as an •OH radical and singlet oxygen scavenger. mdpi.com

Role as an Antioxidant Precursor and its Contribution to Redox Balance

Cellular Functions Beyond Ergothioneine Biosynthesis

Beyond its established role as an ergothioneine precursor, research suggests that hercynine, as a betaine (B1666868) compound, may have other independent cellular functions. These proposed roles are often related to its chemical structure, which includes a fully methylated amino group, resulting in a positively charged quaternary ammonium (B1175870) moiety.

As a betaine, hercynine has been proposed to act as an osmolyte, a small molecule that helps cells maintain their structure and function by regulating osmotic pressure. google.comgoogle.com This is a critical function for organisms living in environments with fluctuating salinity or water availability. Betaine-type compounds are known to be among the most abundant organic nitrogenous molecules in soil, where they play a role in microbial physiology. google.com Hercynine, in particular, is believed to help microbes survive under stressful environmental conditions, a function consistent with the role of an osmoprotectant.

Hercynine is a key regulatory node in the ergothioneine metabolic pathway. Its synthesis from histidine is a committed step, and its availability directly influences the rate at which ergothioneine can be produced. rsc.orggoogle.com The enzyme that produces hercynine, EgtD, is a SAM-dependent methyltransferase, linking the synthesis of hercynine to the broader cellular metabolic state through the availability of S-adenosylmethionine. rsc.orgnih.gov Studies with cell-free extracts from Neurospora crassa have shown that the methylation of histidine to hercynine is stimulated by the addition of S-adenosylmethionine, highlighting this regulatory link. nih.gov Furthermore, hercynine itself is the specific substrate for subsequent enzymes in the pathway, like EgtB, which shows selectivity for the trimethylated structure of hercynine over partially methylated histidines. rsc.org

Another proposed cytoprotective function of hercynine is its potential contribution to the correct folding and stabilization of proteins. google.comgoogle.com Proteins must fold into specific three-dimensional structures to be biologically active, a process that can be disrupted by cellular stress. hdbuzz.netwikipedia.org Molecules known as chemical chaperones can help stabilize proteins and facilitate their proper folding. It has been suggested that hercynine, due to its betaine structure, could act in such a capacity. google.comgoogle.com This function would provide a protective mechanism for cells under stress, independent of the ergothioneine pathway, by helping to prevent the aggregation of misfolded proteins. google.comgoogle.comwikipedia.org

Influence on Enzyme Activity and Metabolic Regulation

Interplay with Biological Transport Systems

The movement of hercynine across biological membranes is a critical aspect of its bioavailability and metabolic fate. This process is mediated by specific transporter proteins.

Studies on Hercynine Transport Mechanisms in Non-Human Models

In various non-human models, the transport of hercynine is closely linked to the ergothioneine transporter, OCTN1 (Organic Cation/Carnitine Transporter 1), encoded by the SLC22A4 gene. nih.govresearchgate.net Studies in mice have shown that the transport of hercynine is significantly less efficient than that of ergothioneine. nih.gov Specifically, the efficiency of ETT-mediated transport of hercynine was found to be 25-fold lower than that of ergothioneine. nih.govresearchgate.net Research on the nematode Caenorhabditis elegans has identified a putative ergothioneine transporter, OCT-1. tandfonline.com Deletion of this transporter gene was shown to decrease the lifespan of the worms and increase their susceptibility to oxidative damage, highlighting the importance of this transport system. tandfonline.com In fungi, which are natural producers of ergothioneine, specific transport mechanisms for its precursor, hercynine, are also presumed to exist to facilitate its role in ergothioneine biosynthesis.

Competition with Other Organic Cations for Transporter Uptake

The ergothioneine transporter (ETT), also known as OCTN1, was initially characterized as a multispecific organic cation transporter. nih.gov However, subsequent research has demonstrated its high specificity for ergothioneine. nih.govresearchgate.net While hercynine is a substrate for this transporter, its affinity is considerably lower than that of ergothioneine. nih.govresearchgate.net

Studies using stably transfected cells expressing human ETT revealed that the transporter is relatively resistant to inhibition by various organic cations. nih.gov For instance, with ergothioneine as the substrate, the inhibitory constant (Kᵢ) for hercynine was determined to be 1.4 mmol/L, indicating a much lower affinity compared to ergothioneine. nih.govresearchgate.netresearchgate.net In contrast, the potent inhibitor verapamil (B1683045) showed a Kᵢ of 11 µmol/L. nih.govresearchgate.net The transport of other organic cations like quinidine (B1679956) and pyrilamine (B1676287) by human ETT was found to be negligible. nih.gov These findings establish that while hercynine can be transported by ETT, it does not compete effectively with ergothioneine and other high-affinity ligands. nih.govresearchgate.net The transporter's primary physiological role appears to be the specific uptake of ergothioneine. nih.govresearchgate.net

CompoundTransporterKᵢ (Inhibition Constant)Transport Efficiency Relative to Ergothioneine
HercynineETT (OCTN1)1.4 mmol/L nih.govresearchgate.netresearchgate.net25-fold lower nih.govresearchgate.net
MethimazoleETT (OCTN1)7.5 mmol/L nih.govresearchgate.net130-fold lower nih.govresearchgate.net
VerapamilETT (OCTN1)11 µmol/L nih.govNot a substrate
QuinidineETT (OCTN1)-No discernible transport nih.gov
PyrilamineETT (OCTN1)-No discernible transport nih.gov

Mechanistic Enzymology of Hercynine-Converting Enzymes

The conversion of hercynine to ergothioneine is a multi-step process catalyzed by a series of specialized enzymes. Understanding the kinetics and reaction mechanisms of these enzymes is key to elucidating the complete biosynthetic pathway.

Kinetic Characterization of Hercynine Methyltransferases

The biosynthesis of hercynine itself is accomplished through the methylation of histidine. This reaction is catalyzed by a class of enzymes known as histidine methyltransferases. In the ergothioneine biosynthetic pathway of Mycobacterium smegmatis, the enzyme EgtD, a SAM-dependent methyltransferase, is responsible for the N-methylation of histidine to produce hercynine. google.com In fungi like Neurospora crassa, the enzyme Egt1 is a multifunctional enzyme that not only catalyzes the methylation of histidine to form hercynine but also the subsequent step of combining hercynine with cysteine. acs.orgmdpi.com

Kinetic studies of the enzyme Egt1 from Neurospora crassa have been conducted using hercynine and cysteine as substrates. acs.org In an air-saturated buffer, the observed rate constant (kₒᵤ) was 136 ± 4 min⁻¹, with a Michaelis constant (Kₘ) of 436 ± 30 µM for hercynine and 603 ± 40 µM for cysteine. acs.org Another related enzyme, OvoA, which is involved in ovothiol biosynthesis, can also utilize hercynine. google.com Kinetic analysis of OvoA with hercynine and cysteine revealed a kₖₐₜ of 270 ± 5 min⁻¹, a Kₘ of 395 ± 30 µM for hercynine, and a Kₘ of 3.19 ± 0.41 mM for cysteine. google.com

EnzymeSubstrateskₒᵤ / kₖₐₜ (min⁻¹)Kₘ (µM)
Egt1 (N. crassa)Hercynine, Cysteine136 ± 4 acs.org436 ± 30 (Hercynine) acs.org
603 ± 40 (Cysteine) acs.org
OvoAHercynine, Cysteine270 ± 5 google.com395 ± 30 (Hercynine) google.com
3190 ± 410 (Cysteine) google.com

Detailed Reaction Mechanisms of S-Oxide Lyases (e.g., Hercynylcysteine S-Oxide Lyase)

The final step in the biosynthesis of ergothioneine involves the cleavage of a carbon-sulfur bond in a hercynine-containing intermediate. In fungi, this reaction is catalyzed by hercynylcysteine S-oxide lyase, also known as Egt2. mdpi.comuniprot.org This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent C-S lyase that converts hercynylcysteine sulfoxide to ergothioneine, pyruvate, and ammonia. mdpi.comuniprot.orgnih.gov

The proposed mechanism for Egt2 involves several steps. nih.gov First, a Schiff base is formed between the PLP cofactor and the substrate, hercynylcysteine sulfoxide. nih.gov This is followed by deprotonation at the α-carbon of the cysteine residue, leading to a quinonoid intermediate. nih.gov Subsequent cleavage of the C-S bond results in the formation of ergothioneine sulfenic acid and a PLP-based aminoacrylate intermediate. nih.gov The reaction is coupled to a reduction process to yield the final product, ergothioneine. nih.gov In Mycobacterium smegmatis, a similar PLP-dependent C-S lyase, EgtE, performs this function. nih.gov

Investigations of Co-factor Requirements and Catalytic Intermediates

The enzymes involved in the conversion of hercynine are dependent on specific cofactors for their catalytic activity. wikipedia.orgbyjus.com Hercynine methyltransferases, such as EgtD, utilize S-adenosylmethionine (SAM) as a methyl group donor. google.com The oxidative coupling of hercynine and cysteine by enzymes like Egt1 and OvoA requires Fe(II) and molecular oxygen. acs.org

The S-oxide lyases, Egt2 and EgtE, are critically dependent on pyridoxal 5'-phosphate (PLP). mdpi.comnih.gov The PLP cofactor is covalently bound to a lysine (B10760008) residue in the active site of the enzyme and plays a central role in the C-S bond cleavage reaction by stabilizing reaction intermediates through its electron-withdrawing properties. nih.gov The catalytic cycle of these lyases involves the formation of several key intermediates, including the external aldimine (Schiff base), the quinonoid intermediate, and the aminoacrylate intermediate. nih.gov In some biosynthetic pathways, flavin adenine (B156593) dinucleotide (FAD) has also been implicated as a necessary cofactor for optimal enzyme function, particularly for the expression of active EgtE. google.com

Q & A

Q. What experimental parameters should be prioritized when assessing the long-term stability of this compound in clinical-grade formulations under accelerated storage conditions?

  • Methodological Answer : Conduct stress testing at 40°C/75% RH over 6 months, monitoring degradation via stability-indicating assays. Use Arrhenius modeling to extrapolate shelf life and correlate degradation kinetics with excipient interactions (e.g., antioxidant efficacy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.